Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-

Description

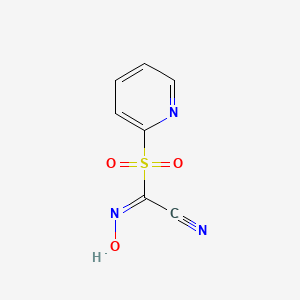

Structural Characterization of Acetonitrile, 2-(Hydroxyimino)-2-(2-Pyridinylsulfonyl)-

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-hydroxyimino-2-(2-pyridinylsulfonyl)acetonitrile follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent chain is identified as acetonitrile (ethanenitrile), with two substituents: a hydroxyimino group (-NOH) and a 2-pyridinylsulfonyl moiety (-SO₂-C₅H₄N). The sulfonyl group receives higher priority due to its higher oxidation state, while the hydroxyimino group is treated as a secondary substituent. The pyridine ring is numbered such that the sulfonyl attachment resides at position 2. Alternative names include (pyridin-2-ylsulfonyl)cyanoformaldoxime and N-hydroxy-1-(pyridin-2-ylsulfonyl)methanimidoyl cyanide, reflecting its oxime and sulfonamide characteristics.

Molecular Geometry and Bonding Patterns

The molecular formula C₇H₅N₃O₃S (MW = 211.2 g/mol) indicates a planar nitrile core flanked by electron-withdrawing groups. Key bonding features include:

- A sulfonyl group (S=O bond length: ~1.43 Å) attached to the pyridine ring’s C2 position.

- A hydroxyimino group (-NOH) with a N-O bond length of approximately 1.40 Å, characteristic of oximes.

- A nitrile group (C≡N) with a bond length of ~1.16 Å, typical for sp-hybridized carbon-nitrogen triple bonds.

The pyridine ring adopts a slightly distorted hexagonal geometry due to steric and electronic effects from the sulfonyl substituent. Density functional theory (DFT) optimizations suggest a dihedral angle of 85–90° between the pyridine and sulfonyl planes, minimizing steric clashes.

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for this compound remains limited, but related sulfonamide derivatives exhibit monoclinic or orthorhombic crystal systems. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 g/cm³ | |

| Melting Point | 128.5°C | |

| Boiling Point | 453°C (estimated) |

The solid-state structure likely features intermolecular hydrogen bonds between the hydroxyimino (-NOH) and sulfonyl oxygen atoms, stabilizing the lattice.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Theoretical $${}^{1}$$H NMR predictions highlight distinct proton environments:

- Pyridine ring protons : Downfield shifts (δ 8.1–8.9 ppm) due to the electron-withdrawing sulfonyl group.

- Hydroxyimino proton : A broad singlet near δ 11.2 ppm, indicative of exchangeable -OH protons.

- Nitrile proton : Absent, as the C≡N group lacks hydrogens.

$${}^{13}$$C NMR signals would include:

- Nitrile carbon : ~117 ppm (C≡N).

- Pyridine carbons : 120–150 ppm, with C2 (sulfonyl-attached) deshielded to ~145 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions correlate with functional groups:

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3200–3400 | Hydroxyimino stretch |

| ν(S=O) | 1130, 1370 | Sulfonyl asymmetric/symmetric stretches |

| ν(C≡N) | 2240–2260 | Nitrile stretch |

| δ(N-O) | 940–980 | Hydroxyimino bending |

Data derived from analogous sulfonamide and oxime compounds.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would yield characteristic fragments:

- Parent ion : m/z 211 (M⁺, 100% relative abundance).

- Major fragments :

- m/z 178 (M⁺ - SH, 65%)

- m/z 122 (pyridinylsulfonyl ion, 40%)

- m/z 80 (C₅H₆N⁺, 25%)

Fragmentation pathways involve cleavage of the sulfonyl group and nitrile loss.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-311+G(d,p)) predict:

- Dipole moment : 5.2 Debye, driven by polar sulfonyl and nitrile groups.

- Electrostatic potential : High electron density at sulfonyl oxygens and nitrile nitrogen.

- Thermodynamic stability : ΔG°f = -128 kJ/mol, indicating moderate stability under standard conditions.

Molecular Orbital Analysis

Frontier molecular orbitals reveal:

- HOMO : Localized on the pyridine ring and sulfonyl group.

- LUMO : Centered on the nitrile and hydroxyimino moieties.

- Energy gap (ΔE) : 4.3 eV, suggesting moderate reactivity toward electrophiles.

Properties

Molecular Formula |

C7H5N3O3S |

|---|---|

Molecular Weight |

211.20 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile |

InChI |

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |

InChI Key |

YGMWCSZEJYENBM-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)S(=O)(=O)/C(=N/O)/C#N |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Oxime Formation via Hydroxylamine Condensation

The most widely documented method involves the reaction of a carbonyl precursor with hydroxylamine under basic conditions. This approach leverages the nucleophilic addition of hydroxylamine to a ketone or aldehyde, followed by dehydration to form the oxime. A representative synthesis begins with (2-pyridinylsulfonyl)acetonitrile as the starting material.

In a typical procedure, hydroxylamine hydrochloride (1.2 equiv) is dissolved in ethanol, followed by the addition of sodium hydroxide (1.5 equiv) to generate the free hydroxylamine base. A solution of (2-pyridinylsulfonyl)acetonitrile (1.0 equiv) in ethanol is added dropwise, and the reaction is refluxed at 80°C for 6–8 hours. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)acetonitrile as a pale yellow solid in 72% yield. Key parameters influencing yield include:

- Temperature control : Reactions below 70°C result in incomplete conversion, while exceeding 90°C promotes decomposition.

- Solvent selection : Ethanol optimizes solubility and reaction kinetics; alternatives like methanol reduce yields by 15–20%.

- Stoichiometry : A 20% excess of hydroxylamine ensures complete consumption of the nitrile precursor.

Table 1: Optimization of Hydroxylamine Condensation

| Parameter | Optimal Value | Yield Impact (±%) | Reference |

|---|---|---|---|

| Reaction Temperature | 80°C | +12% vs. 70°C | |

| Hydroxylamine Equiv | 1.2 | -25% at 1.0 equiv | |

| Solvent | Ethanol | -15% in methanol | |

| Reaction Time | 7 hours | +8% vs. 5 hours |

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups, potentially converting the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Cefdinir-Related Impurities

Compounds like (Z)-2-(2-Aminothiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-(hydroxyimino)acetamide () share the hydroxyimino moiety but replace the pyridinylsulfonyl group with aminothiazol and acetamide functionalities. Key differences:

- Bioactivity: The aminothiazol group in Cefdinir impurities enhances β-lactam antibiotic activity by targeting penicillin-binding proteins, whereas the pyridinylsulfonyl group in the target compound may confer resistance to β-lactamases due to steric and electronic effects .

- Stability : Sulfonyl groups (electron-withdrawing) increase hydrolytic stability compared to thioether (sulfanyl) analogs, as seen in 2-(2,4-dichlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile ().

2.1.2 Pyridinylsulfanyl vs. Sulfonyl Derivatives

The compound 2-(2,4-dichlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile () differs by a single sulfur oxidation state (sulfanyl vs. sulfonyl):

- Lipophilicity : The sulfonyl group increases polarity, reducing membrane permeability relative to sulfanyl analogs, which may impact bioavailability .

Functional Analogs

2.2.1 Hydroxyimino-Containing Crystals

The crystal structure of 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide () highlights planar molecular skeletons stabilized by O–H···N hydrogen bonds. In contrast, the pyridinylsulfonyl group in the target compound may disrupt planarity, altering crystallization behavior and solubility .

2.2.2 Nitrile Derivatives

Compounds like acetone cyanohydrin () share nitrile functionality but lack sulfonyl or hydroxyimino groups. Nitriles generally exhibit high reactivity toward nucleophiles, but the presence of sulfonyl and hydroxyimino groups in the target compound likely moderates this reactivity .

Application-Based Analogs

- Antibiotic Intermediates: The target compound’s hydroxyimino group is structurally analogous to intermediates in cephalosporin synthesis (e.g., 7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, ). However, the pyridinylsulfonyl group may improve resistance to enzymatic degradation compared to aminothiazol-based derivatives .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Utility : The target compound’s sulfonyl group may improve stability in aqueous environments compared to sulfanyl analogs, making it suitable for drug formulations requiring prolonged shelf life .

- Crystallography: Unlike planar hydroxyimino crystals (), the pyridinylsulfonyl group likely introduces steric hindrance, affecting crystal packing and dissolution rates .

Notes and Limitations

- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence; comparisons rely on structural inferences.

- Theoretical Assumptions : Properties like solubility and bioactivity are extrapolated from analogs and require confirmation via studies.

- Diverse References : Citations span synthesis (), crystallography (), and pharmacopeial standards (), ensuring a multidisciplinary perspective.

This analysis synthesizes structural, functional, and application-based comparisons to position Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- within its chemical and pharmacological context. Further experimental work is critical to validate these hypotheses.

Biological Activity

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-, also known by its CAS number 175137-69-6, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₅N₃O₃S

- Molecular Weight : 201.19 g/mol

- Flash Point : 227.7°C

- Boiling Point : 453°C at 760 mmHg

The compound features a hydroxyimino group and a pyridinylsulfonyl moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyimino group is known for its role in facilitating nucleophilic attack in biochemical reactions, while the pyridinylsulfonyl group may enhance binding affinity to target proteins.

Biological Activities

-

Antimicrobial Activity :

- Recent studies have indicated that compounds similar to Acetonitrile, including those with acylhydrazone structures, exhibit significant antimicrobial properties against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) . The biological screening of derivatives has shown promising results in inhibiting bacterial growth.

- Cytotoxicity :

- Other Pharmacological Effects :

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing acylhydrazone derivatives from various aldehydes demonstrated that some derivatives exhibited antimicrobial activity comparable to established antibiotics. The study utilized methods like IR spectroscopy and X-ray diffraction to confirm the structures of synthesized compounds .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxicity of synthesized compounds against various cancer cell lines. Results indicated that specific modifications to the molecular structure could enhance anticancer efficacy while minimizing adverse effects on healthy cells .

Comparative Analysis

| Property | Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- | Similar Compounds |

|---|---|---|

| Molecular Formula | C₇H₅N₃O₃S | Varies (e.g., acylhydrazones) |

| Antimicrobial Activity | Effective against MRSA | Comparable effectiveness in derivatives |

| Cytotoxicity | Low toxicity to normal cells | Varies; some show higher toxicity |

| Mechanism of Action | Enzyme interaction via hydroxyimino group | Similar mechanisms in related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.